Chroman 1 can be synthesized through various methods that typically involve multi-step organic reactions. One common approach includes the use of chiral intermediates and specific catalysts to achieve the desired stereochemistry. The synthesis often employs techniques such as asymmetric synthesis, where specific conditions are applied to favor the formation of one enantiomer over another. The synthesis may also involve the use of solvents such as deuterated chloroform for nuclear magnetic resonance analysis to confirm the structure of the final product .
Chroman 1 participates in various chemical reactions typical of small organic molecules. Its primary reaction pathway involves inhibition of ROCK2, leading to downstream effects on cellular signaling pathways.
The mechanism of action of Chroman 1 primarily revolves around its role as a selective inhibitor of ROCK2. By inhibiting this kinase, Chroman 1 disrupts the signaling pathways that lead to apoptosis in cells.
Chroman 1 exhibits distinct physical and chemical properties that are crucial for its application in research.
Chroman 1 has significant scientific applications, particularly in cell biology and pharmacology.
Chroman 1, systematically named as (3S)-N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxamide dihydrochloride, is a synthetic small molecule with the molecular formula C₂₄H₂₈N₄O₄·2HCl and a molecular weight of 509.43 g/mol (free base: 436.50 g/mol) [3] [4]. The structure integrates a chroman core (a benzopyran moiety) linked to a pyrazole-containing phenyl group via a carboxamide bridge. The dimethylaminoethoxy chain enhances solubility and biological interactions [1].
The IUPAC name reflects its stereochemistry at the C3 position of the chroman ring and the dihydrochloride salt form. Alternative designations include "ROCK-II Inhibitor" or "ROCK2 Inhibitor," highlighting its primary biological target [1] [3].
Table 1: Chemical Identity of Chroman 1
Property | Value |
---|---|
Systematic Name | (3S)-N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxamide dihydrochloride |
Molecular Formula | C₂₄H₂₈N₄O₄·2HCl |
Molecular Weight | 509.43 g/mol (salt); 436.50 g/mol (free base) |
CAS Number | 1273579-40-0 |
SMILES Notation | O=C([C@@H]1COC2=CC=C(OC)C=C2C1)NC3=CC=C(C4=CNN=C4)C=C3OCCN(C)C.Cl.Cl |
Chroman 1 exhibits a defined (S)-configuration at the C3 chiral center of the chroman ring, confirmed through asymmetric synthesis [3] [4]. This stereochemistry is critical for its biological activity, as the spatial orientation of the carboxamide group determines optimal binding to the ROCK2 ATP-binding pocket. Conformational studies reveal that the (S)-enantiomer adopts a semi-planar arrangement, allowing the pyrazole and chroman rings to engage in π-stacking interactions within the kinase domain. In contrast, the (R)-enantiomer shows steric clashes that reduce affinity [3] [4].
The molecule’s flexibility is modulated by the ethyleneoxy linker, which adopts a gauche conformation to position the dimethylamino group toward solvent-exposed regions. This enhances aqueous solubility while maintaining hydrophobic interactions with kinase residues [2].
Table 2: Impact of Stereochemistry on Chroman 1 Properties
Parameter | (S)-Configuration | (R)-Configuration |
---|---|---|
ROCK2 Binding Affinity | IC₅₀ = 1 pM (optimal steric fit) | Significantly reduced affinity |
Chroman Ring Conformation | C3 carboxamide aligns with kinase hinge region | Steric clash with Leu205 residue |
Solubility | Enhanced via solvent-exposed dimethylamino group | Similar solubility but reduced bioactivity |
Computational approaches, including molecular docking and dynamics simulations, elucidate Chroman 1’s selectivity for ROCK2 over ROCK1 and other kinases. Docking studies (PDB: 4L6Q) show the chroman core occupies the ATP-binding site, forming:
Density Functional Theory (DFT) calculations highlight charge distribution differences explaining ROCK2 selectivity: Chroman 1’s pyrazole nitrogen exhibits a partial negative charge (-0.32 e), complementary to ROCK2’s Lys105 residue, while ROCK1’s homologous Ser94 residue forms weaker electrostatic interactions [2].
Kinome-wide selectivity profiling (HotSpot assay) against 369 human kinases demonstrates that Chroman 1 (50 nM) inhibits ROCK1/2 to <10% activity but spares off-targets like PKCη and PKA. In contrast, Y-27632 (10 µM) inhibits multiple off-target kinases due to less precise charge complementarity [2] [4].
Table 3: Computational Analysis of Chroman 1-Kinase Interactions
Kinase | IC₅₀ (Chroman 1) | Key Binding Residues | Interaction Type |
---|---|---|---|
ROCK2 | 1 pM | Met156, Glu154, Ile82 | H-bond, hydrophobic, π-stacking |
ROCK1 | 52 pM | Met155, Glu153, Ile79 | Similar but weaker H-bonding |
MRCK | 150 nM | Leu89, Asp91 | Steric hindrance at gatekeeper |
PKA | >20,000 nM | Glu121, Val57 | Charge incompatibility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7